Product packaging for 3-(4-Nitrophenylthio)-1,2,4-triazole(Cat. No.:)

3-(4-Nitrophenylthio)-1,2,4-triazole

Cat. No.: B8549496
M. Wt: 222.23 g/mol
InChI Key: CLHHYJCQBWUWRV-UHFFFAOYSA-N
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Description

Significance of the 1,2,4-Triazole (B32235) Core in Academic and Applied Chemistry

The 1,2,4-triazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds. researchgate.netnih.gov Its unique structural features, including its dipole character, capacity for hydrogen bonding, and rigidity, allow for high-affinity interactions with biological receptors. nih.gov This has led to the incorporation of the 1,2,4-triazole moiety into numerous commercially successful drugs with diverse therapeutic applications. lifechemicals.commdpi.com

The versatility of the 1,2,4-triazole core extends beyond medicine into materials science and agrochemicals. nih.gov Derivatives of 1,2,4-triazole have found applications as corrosion inhibitors, ionic liquids, and polymers. nih.govlifechemicals.com In agriculture, certain triazole compounds are utilized as potent fungicides, protecting crops from a variety of fungal pathogens. mdpi.com The ability of the triazole ring to be readily functionalized allows chemists to fine-tune the properties of these molecules for specific applications, making it a subject of continuous academic and industrial research. nih.gov

Table 1: Prominent Examples of Marketed Drugs Containing the 1,2,4-Triazole Core

Drug NameTherapeutic Area
Fluconazole (B54011)Antifungal
RibavirinAntiviral
Letrozole (B1683767)Anticancer
AlprazolamAnxiolytic
AnastrozoleAnticancer

Overview of Thio-substituted 1,2,4-Triazoles in Scientific Inquiry

The introduction of a sulfur atom, often as a thioether or thione linkage, to the 1,2,4-triazole ring gives rise to a class of compounds with distinct chemical and biological properties. mdpi.comscirp.org Thio-substituted 1,2,4-triazoles have garnered considerable attention in scientific research due to their broad spectrum of biological activities. scirp.orgrdd.edu.iq The presence of the sulfur moiety can enhance the lipophilicity of the molecule and provide an additional site for interaction with biological targets. ontosight.ai

Research has demonstrated that these compounds exhibit promising antimicrobial, antifungal, anticancer, and anti-inflammatory properties. scirp.orgrdd.edu.iqpreprints.org The thione-substituted derivatives, in particular, have been extensively studied as potential antimicrobial agents. scirp.org The ability to modify the substituent attached to the sulfur atom provides a straightforward strategy for creating libraries of compounds for biological screening and structure-activity relationship (SAR) studies. researchgate.net

Specific Research Context of 3-(4-Nitrophenylthio)-1,2,4-triazole within the Triazole Class

Within the broader class of thio-substituted 1,2,4-triazoles, this compound represents a specific area of investigation. This compound features a 4-nitrophenyl group attached to the sulfur atom at the 3-position of the 1,2,4-triazole ring. The presence of the nitro group, a strong electron-withdrawing group, is known to influence the electronic properties and reactivity of the entire molecule. mdpi.com

Research into this compound and its analogues is often driven by the quest for new therapeutic agents. For instance, studies have explored the in vivo metabolism of similar compounds, such as 5-(4-nitrophenyl)-4-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione, to understand how the body processes these molecules, which is a critical step in drug development. nih.govresearchgate.net The synthesis of novel derivatives containing the 2,4-dinitrophenylthio group has also been a focus, aiming to create compounds with enhanced biological activity. researchgate.net The investigation of such specific structures contributes to a deeper understanding of the SAR within the thio-substituted 1,2,4-triazole family and may lead to the identification of new lead compounds for various therapeutic targets.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H6N4O2S B8549496 3-(4-Nitrophenylthio)-1,2,4-triazole

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6N4O2S

Molecular Weight

222.23 g/mol

IUPAC Name

5-(4-nitrophenyl)sulfanyl-1H-1,2,4-triazole

InChI

InChI=1S/C8H6N4O2S/c13-12(14)6-1-3-7(4-2-6)15-8-9-5-10-11-8/h1-5H,(H,9,10,11)

InChI Key

CLHHYJCQBWUWRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])SC2=NC=NN2

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 3 4 Nitrophenylthio 1,2,4 Triazole and Analogues

Precursor Synthesis and Intermediate Chemistry for 1,2,4-Triazole (B32235) Scaffolds

The foundation for the synthesis of 3-(4-nitrophenylthio)-1,2,4-triazole lies in the construction of the 1,2,4-triazole ring. A variety of precursors and intermediates can be employed to build this heterocyclic core. Common starting materials include hydrazines, hydrazides, amidines, and hydrazones, which undergo cyclization reactions to form the triazole scaffold. nih.govfrontiersin.orgnih.gov

One prevalent route involves the reaction of carboxylic acid hydrazides with isothiocyanates, which leads to the formation of 1,4-substituted thiosemicarbazides. researchgate.netnih.gov These thiosemicarbazide intermediates can then be cyclized under basic conditions to yield 1,2,4-triazole-3-thiones. nih.govfarmaciajournal.com For instance, furan-2-carboxylic acid hydrazide and phenylacetic acid hydrazide have been successfully converted to their respective 1,4-substituted thiosemicarbazides and subsequently cyclized to the corresponding 5-substituted-4-aryl-4H-1,2,4-triazole-3-thiols. nih.gov

Hydrazones also serve as popular and highly reactive precursors for 1,2,4-triazole synthesis. frontiersin.orgnih.gov They can react with various amines in the presence of an oxidizing system, such as iodine/tert-butyl hydroperoxide (I2/TBHP), to yield 1,2,4-triazoles in high yields. nih.gov This method tolerates a wide range of functional groups on both the hydrazone and amine fragments. Another approach utilizes the 1,3-dipolar cycloaddition of hydrazonoyl hydrochlorides with aldehydes to produce 1,3,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

Aryl diazonium salts are also valuable intermediates, acting as a nitrogen source for the triazole ring. frontiersin.orgnih.gov In a metal-free reaction, they can undergo decarboxylation and cyclization with 2-aryl-2-isocyanates, facilitated by a weak base like 1,4-diazabicyclo[2.2.2]octane (DABCO), to form 1,2,4-triazoles. frontiersin.orgnih.gov

The following table summarizes various precursors and the resulting 1,2,4-triazole intermediates.

Precursor(s)Reagents/ConditionsIntermediateResulting 1,2,4-Triazole Scaffold
Carboxylic Acid Hydrazide + Aryl IsothiocyanateReflux in benzene1,4-Disubstituted Thiosemicarbazide5-Substituted-4-aryl-4H-1,2,4-triazole-3-thiol
Hydrazone + AmineI2/TBHP-Polysubstituted 1,2,4-triazole
Hydrazonoyl Hydrochloride + AldehydeTriethylamine-1,3,5-Trisubstituted 1,2,4-triazole
Aryl Diazonium Salt + 2-Aryl-2-isocyanateDABCO (metal-free)-1,3,5-Trisubstituted-1,2,4-triazole
Amidines + Trialkylamines/DMF/DMSOCopper catalyst, O2, K3PO4-1,3-Disubstituted 1,2,4-triazole

Targeted Synthesis of 3-Thio-1,2,4-Triazole Derivatives

A crucial intermediate in the synthesis of this compound is the corresponding 1,2,4-triazole-3-thione (or its tautomeric thiol form). The synthesis of these thio-derivatives is well-established and serves as a gateway to a wide array of S-substituted analogues. zsmu.edu.uamdpi.com

The most common method for preparing 1,2,4-triazole-3-thiones involves the intramolecular cyclization of thiosemicarbazide precursors in an alkaline medium. nih.govzsmu.edu.ua For example, 1-(2-furoyl or phenylacetyl)-4-substituted thiosemicarbazides can be readily cyclized to their corresponding 5-(furan-2-yl or benzyl)-4-(aryl)-4H-1,2,4-triazole-3-thiols in good yields. nih.gov

The thiol group at the 3-position of the 1,2,4-triazole ring is nucleophilic and readily undergoes S-alkylation and S-arylation, providing a direct route to the desired thioether linkage. researchgate.netnih.gov

Alkylation is typically achieved by reacting the 1,2,4-triazole-3-thione with an appropriate alkyl halide in the presence of a base. mdpi.comnih.gov For instance, 3-phenacylthio-1,2,4-triazole can be synthesized from 1,2,4-triazole-3-thione and phenacyl bromide. mdpi.com Similarly, the reaction of 5-phenyl-1,2,4-triazole-3-thione with butyl iodide in the presence of potassium carbonate yields 3-butylthio-5-phenyl-1,2,4-triazole. mdpi.com The regioselectivity of these reactions is generally high, with the alkyl group preferentially attaching to the sulfur atom. researchgate.netnih.gov

Arylation at the thio-position can be accomplished through nucleophilic aromatic substitution reactions. To synthesize this compound, the 1,2,4-triazole-3-thione intermediate is reacted with a suitable 4-nitro-substituted aromatic compound, typically one with a good leaving group such as a halogen (e.g., 1-chloro-4-nitrobenzene or 1-fluoro-4-nitrobenzene). The reaction is usually carried out in the presence of a base to deprotonate the thiol and enhance its nucleophilicity.

The following table provides examples of alkylation and arylation reactions at the thio-position of 1,2,4-triazoles.

1,2,4-Triazole-3-thioneAlkylating/Arylating AgentBase/ConditionsProduct
1,2,4-Triazole-3-thionePhenacyl bromide-3-Phenacylthio-1,2,4-triazole
5-Phenyl-1,2,4-triazole-3-thioneButyl iodideK2CO3, Acetone3-Butylthio-5-phenyl-1,2,4-triazole
4-Amino-3-aryl-1,2,4-triazole-5-thioneBenzyl (B1604629) chlorides, Bromoacetophenones-S-Substituted derivatives
4-Amino-3-aryl-1,2,4-triazole-5-thione2,4-Dinitrochlorobenzene-3-Aryl-4-(benzylideneamino)-5-(2,4-dinitrophenylthio)-4H-1,2,4-triazole

In some synthetic strategies, the thio-substituent is introduced before the formation of the triazole ring. This often involves the use of thiosemicarbazide derivatives that already contain the desired S-substituent. Subsequent cyclization then directly yields the S-substituted 1,2,4-triazole.

One approach involves the oxidative cyclization of arylidenearylthiosemicarbazides. acs.org This reaction, catalyzed by Cu(II), demonstrates a higher propensity for C-N bond formation over C-S bond formation, leading to 4,5-disubstituted 1,2,4-triazole-3-thiones. acs.org Prolonging the reaction time under the same conditions can lead to desulfurization, yielding the corresponding 4,5-disubstituted 1,2,4-triazoles. acs.org

Another method involves the reaction of 2-hydrazinylbenzothiazole with an electrophilic reagent like formic acid or an acid chloride, which results in the formation of a fused triazole ring, specifically a benzo frontiersin.orgisres.orgthiazolo[2,3-c] frontiersin.orgqu.edu.sathieme-connect.comtriazole scaffold. nih.gov Alternatively, a 3-mercaptotriazole intermediate can be reacted with a suitable electrophile to form the central thiazole ring. nih.gov

Nitrophenyl Introduction Strategies

The introduction of the 4-nitrophenyl group is a critical step in the synthesis of the target compound. This can be achieved either by incorporating the nitrophenyl moiety into one of the precursors before ring formation or by attaching it to the pre-formed triazole scaffold.

A direct approach involves the use of 4-nitrophenyl-containing starting materials. For example, 4-nitrophenyl azide can be used in cycloaddition reactions to form a triazole ring that already bears the nitrophenyl substituent. frontiersin.orgmdpi.com A metal-free, three-component reaction of primary amines, enolizable ketones, and 4-nitrophenyl azide in the presence of an acetic acid catalyst can directly yield 1,5-disubstituted-1-(4-nitrophenyl)-1,2,3-triazoles. frontiersin.org Similarly, α-nitrophenyl hydrazones can be used as precursors in the synthesis of 1,2,4-triazoles. researchgate.net

The more common strategy, as alluded to in the arylation section, is the reaction of a 1,2,4-triazole-3-thione with an activated 4-nitroaryl halide. This nucleophilic aromatic substitution reaction is a robust method for introducing the 4-nitrophenylthio group onto the triazole ring.

Catalytic Approaches in Triazole Synthesis

Modern synthetic chemistry has seen a shift towards the use of catalytic methods to improve efficiency, selectivity, and environmental friendliness. Both metal-based and metal-free catalytic systems have been developed for the synthesis of 1,2,4-triazoles. nih.govorganic-chemistry.orgthieme-connect.com

Copper-catalyzed reactions are particularly prevalent in triazole synthesis. nih.govorganic-chemistry.org For instance, a copper-catalyzed one-pot reaction of amides and nitriles can produce 3,5-disubstituted-1,2,4-triazoles with high yields, using O2 as the oxidant. frontiersin.orgnih.gov Copper catalysts can also be used to control the regioselectivity of cycloaddition reactions between isocyanides and diazonium salts, with Cu(II) catalysis favoring the formation of 1,5-disubstituted 1,2,4-triazoles. isres.org In contrast, Ag(I) catalysis in the same reaction selectively yields 1,3-disubstituted 1,2,4-triazoles. isres.org

Growing interest in sustainable chemistry has spurred the development of metal-free and organocatalytic methods for triazole synthesis. nih.govthieme-connect.comthieme-connect.com These approaches avoid the potential toxicity and contamination associated with residual metals.

Iodine-mediated oxidative cyclization is one such metal-free approach. isres.org For example, the synthesis of 3-trifluoromethyl-1,2,4-triazoles can be achieved through the I2-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source. isres.org Another metal-free method involves the reaction of hydrazones and amines under aerobic oxidative conditions, which proceeds through a cascade of C-H functionalization, C-N bond formation, and oxidative aromatization. isres.org

Organocatalysis has also emerged as a powerful tool in triazole synthesis. thieme-connect.com Enamine- and enolate-mediated [3+2] cycloaddition reactions are prominent examples of organocatalytic click chemistry for the synthesis of 1,2,3-triazoles. thieme-connect.comthieme-connect.com For instance, the amino acid L-proline can catalyze the reaction between ketones and azides to form 1,2,3-triazoles. thieme-connect.com Similarly, pyrrolidine can catalyze the enamine-azide [3+2] cycloaddition of β-keto sulfones and aryl azides. thieme-connect.com

The following table presents a selection of catalytic approaches for triazole synthesis.

Catalyst SystemReactantsProductKey Features
Cu(II)Arylidenearylthiosemicarbazides4,5-Disubstituted 1,2,4-triazole-3-thionesOxidative C-N bond formation
Ag(I)Isocyanides + Diazonium salts1,3-Disubstituted 1,2,4-triazolesRegioselective [3+2] cycloaddition
Cu(II)Isocyanides + Diazonium salts1,5-Disubstituted 1,2,4-triazolesRegioselective [3+2] cycloaddition
I2 (metal-free)Trifluoroacetimidohydrazides + DMF3-Trifluoromethyl-1,2,4-triazolesOxidative cyclization, DMF as carbon source
L-proline (organocatalyst)Ketones + Azides1,2,3-TriazolesEnamine-mediated [3+2] cycloaddition
Pyrrolidine (organocatalyst)β-Keto sulfones + Aryl azides1,2,3-TriazolesEnamine-azide [3+2] cycloaddition

Metal-Mediated Transformations

The synthesis of this compound and its analogues often involves the strategic formation of the triazole heterocycle and the crucial carbon-sulfur (C-S) bond. Metal-mediated transformations are pivotal in achieving these molecular constructions with efficiency and control. Transition metals, particularly copper and palladium, are extensively used to catalyze key bond-forming reactions, enabling the synthesis of a diverse range of substituted triazole thioethers.

Copper catalysis is frequently employed in the synthesis of the 1,2,4-triazole ring itself. Various copper-catalyzed methods facilitate the cyclization of precursors like amidines, nitriles, and hydroxylamine to form the triazole core researchgate.netresearchgate.net. For instance, a one-pot synthesis can be achieved through the reaction of two different nitriles with hydroxylamine using a copper(II) acetate catalyst researchgate.net. Similarly, copper catalysts are effective in the tandem addition-oxidative cyclization of amidines and nitriles researchgate.net. These methods are valuable for constructing the foundational 1,2,4-triazole scaffold, which can then be further functionalized. Copper salts have also been shown to mediate the oxidative cyclization of thiosemicarbazide derivatives to form 1,2,4-triazole-3-thiones, which are direct precursors to S-substituted compounds like this compound. In some cases, the thiophilic nature of copper is exploited to promote desulfurization of these thiones, leading to 4,5-disubstituted 1,2,4-triazoles zsmu.edu.ua.

Palladium-catalyzed cross-coupling reactions represent a powerful and versatile strategy for forming the C-S bond required for S-aryl triazole derivatives. The reaction, often named the Buchwald-Hartwig amination for C-N bonds, has a well-established counterpart for C-S bond formation. This methodology typically involves the coupling of a thiol, in this case, a 1,2,4-triazole-3-thiol, with an aryl halide or pseudohalide, such as 1-halo-4-nitrobenzene. The catalytic cycle is facilitated by a palladium catalyst, often in combination with specialized phosphine ligands that enhance catalytic activity and stability. While traditional methods required high temperatures, modern catalyst systems using monophosphine ligands have enabled these reactions to proceed even at room temperature . The choice of ligand is critical, with various triazole-based monophosphine ligands (ClickPhos) demonstrating high efficiency in palladium-catalyzed cross-coupling reactions nih.govsemanticscholar.org.

Other metals, such as silver (Ag), have also been utilized in the synthesis of substituted 1,2,4-triazoles. For example, Ag(I) has been shown to selectively catalyze the [3+2] cycloaddition of aryl diazonium salts and isocyanides to produce 1,3-disubstituted-1,2,4-triazoles with high yields nih.gov.

The table below summarizes representative metal-mediated reactions relevant to the synthesis of 1,2,4-triazole thioether analogues.

Catalyst SystemReactantsProduct TypeYield (%)Reference
Cu(OAc)₂Nitriles, HydroxylamineDisubstituted 1,2,4-triazolesModerate to Good researchgate.net
CuCl₂ / K₃PO₄ / O₂Amidines, DMFTrisubstituted 1,2,4-triazolesup to 85%
Pd₂(dba)₃ / Phosphine LigandAryl Bromide, ThiolAryl ThioetherHigh
Ag(I)Aryl Diazonium Salts, Isocyanide1,3-Disubstituted 1,2,4-triazolesup to 88% nih.gov
[phen-McM-41-CuBr] / O₂Amide, Nitrile3,5-Disubstituted 1,2,4-triazolesup to 91%

This table presents generalized data for the synthesis of 1,2,4-triazole derivatives and related C-S bond formations.

Green Chemistry Principles and Sustainable Synthetic Routes for Triazole Derivatives

In recent decades, the principles of green chemistry have become a guiding force in synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of 1,2,4-triazole derivatives, including thio-substituted analogues, has significantly benefited from the application of these principles through the development of sustainable and efficient methodologies nih.govnih.gov. Key green chemistry approaches include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of environmentally benign solvents, and the development of catalyst-free or recyclable catalyst systems nih.gov.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates, often reducing reaction times from hours to minutes while improving product yields nih.govscielo.org.za. The synthesis of various 1,2,4-triazole-3-thiol derivatives and their subsequent conversion to Schiff bases has been successfully achieved using microwave irradiation, which offers advantages of uniform heating, reduced byproduct formation, and environmental friendliness compared to conventional heating methods researchgate.netresearchgate.net. For instance, the condensation reaction to form Schiff bases from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and substituted benzaldehydes can be completed in 5-10 minutes under microwave irradiation, a significant improvement over conventional methods researchgate.net. Similarly, the cyclization of thiocarbohydrazide with carboxylic acids to form the 1,2,4-triazole-3-thiol ring is efficiently promoted by microwaves, resulting in good yields and high purity pensoft.net.

Ultrasound-assisted synthesis is another nonconventional energy source that promotes chemical reactions through acoustic cavitation. This technique has been successfully applied to the synthesis of various heterocyclic compounds, including triazole derivatives nih.govnih.govmdpi.comnih.gov. Sonication can accelerate reaction rates and increase yields, often under milder conditions than traditional methods. The synthesis of N-substituted 1,2,4-triazole-3-thiol derivatives has been reported to proceed in significantly higher yields (75–89%) and shorter timeframes (40–80 minutes) using ultrasound irradiation compared to conventional heating, which required 16–26 hours for lower yields (60–75%) mdpi.com. The use of ultrasound is also beneficial in multi-component reactions and can be paired with green solvents like water, further enhancing the sustainability of the process nih.gov.

The development of solvent-free reactions or the use of green solvents like water or ethanol is another cornerstone of sustainable synthesis. One-pot, metal-free syntheses of 1,2,4-triazole derivatives have been developed under mild conditions, which avoids the use of hazardous solvents and metal catalysts, aligning with green chemistry principles of waste prevention and atom economy isres.org.

The following table provides a comparative overview of conventional versus green synthetic methods for preparing 1,2,4-triazole derivatives.

Reaction TypeMethodReaction TimeYield (%)Reference
N-substituted 1,2,4-triazole-thiol synthesisConventional Heating16 - 26 hours60 - 75% mdpi.com
N-substituted 1,2,4-triazole-thiol synthesisUltrasound Irradiation40 - 80 minutes75 - 89% mdpi.com
Schiff base formation from triazole-thiolConventional Heating290 minutes78% nih.gov
Schiff base formation from triazole-thiolMicrowave Irradiation10 - 25 minutes97% nih.gov
1,2,4-Triazole ring formationConventional HeatingSeveral hours~70-80% nih.gov
1,2,4-Triazole ring formationMicrowave Irradiation30 minutes96% nih.gov

This table illustrates the significant improvements in reaction efficiency offered by green chemistry techniques.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of protons and carbon atoms within the molecule.

The ¹H NMR spectrum of 3-(4-Nitrophenylthio)-1,2,4-triazole is expected to exhibit distinct signals corresponding to the protons on the triazole and nitrophenyl rings. In a solvent like DMSO-d₆, the proton attached to the triazole ring nitrogen (N-H) would likely appear as a broad singlet at a downfield chemical shift, typically above 13.0 ppm, due to its acidic nature.

The protons on the 4-nitrophenyl group typically present as a characteristic AA'BB' system. The strong electron-withdrawing effect of the nitro group causes the protons ortho to it to be deshielded and appear at a lower field (higher ppm) than the protons meta to it. This results in two distinct doublets. Based on analogous structures, the protons ortho to the nitro group are expected around 8.2-8.4 ppm, while the protons meta to the nitro group would appear around 7.6-7.8 ppm. The proton on the C5 carbon of the 1,2,4-triazole (B32235) ring is anticipated to resonate as a singlet in the aromatic region, typically between 8.5 and 9.0 ppm.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Triazole N-H>13.0Broad Singlet
Triazole C5-H8.5 - 9.0Singlet
Ar-H (ortho to NO₂)8.2 - 8.4Doublet
Ar-H (meta to NO₂)7.6 - 7.8Doublet

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for the two carbons of the triazole ring and the six carbons of the nitrophenyl ring. The C3 carbon of the triazole ring, bonded to the sulfur atom, is expected to appear significantly downfield, likely in the range of 160-165 ppm. The C5 carbon of the triazole ring would resonate at a slightly higher field, typically around 145-150 ppm.

Within the 4-nitrophenyl ring, the carbon atom directly attached to the nitro group (C-NO₂) and the carbon atom attached to the sulfur atom (C-S) are quaternary and will show distinct chemical shifts. The C-S carbon is expected around 145-150 ppm, while the C-NO₂ carbon would be at a similar downfield position. The remaining aromatic carbons would appear in the typical aromatic region of 120-140 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Triazole C3 (C-S)160 - 165
Triazole C5145 - 150
Ar-C (C-S)145 - 150
Ar-C (C-NO₂)145 - 150
Ar-C (CH, ortho to NO₂)124 - 126
Ar-C (CH, meta to NO₂)130 - 135

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is employed to identify the various functional groups present in the molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would display characteristic absorption bands confirming its structure.

Key expected vibrations include the N-H stretching of the triazole ring, typically appearing as a broad band in the 3100-3300 cm⁻¹ region. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. The spectrum is characterized by strong absorptions corresponding to the asymmetric and symmetric stretching of the nitro (NO₂) group, which are typically found near 1520 cm⁻¹ and 1340 cm⁻¹, respectively. The C=N stretching vibrations of the triazole ring are expected in the 1560-1600 cm⁻¹ range. The C-S stretching vibration, confirming the thioether linkage, generally appears as a weaker band in the 700-800 cm⁻¹ region.

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Triazole)Stretching3100 - 3300 (Broad)
C-H (Aromatic)Stretching3000 - 3100
C=N (Triazole)Stretching1560 - 1600
NO₂Asymmetric Stretching~1520
NO₂Symmetric Stretching~1340
C-SStretching700 - 800

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structural components of a molecule by analyzing its fragmentation pattern upon ionization. The molecular formula for this compound is C₈H₆N₄O₂S, corresponding to a molecular weight of approximately 222.23 g/mol . In an ESI-MS experiment, the compound would be expected to show a prominent molecular ion peak ([M+H]⁺) at m/z 223.

The fragmentation pattern would likely involve the cleavage of the C-S bond, which is a relatively weak point in the molecule. This could lead to fragments corresponding to the 4-nitrophenyl radical (m/z 122) and the 1,2,4-triazole-3-thiol radical cation (m/z 101). Another common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (NO₂, 46 Da), which would result in a fragment ion at m/z 177. Further fragmentation of the triazole ring can also occur.

X-ray Crystallography for Solid-State Structure Determination

An analysis of a closely related isomer, 3-(4-nitrophenyl)-1H-1,2,4-triazole-5(4H)-thione, reveals important structural characteristics that could be anticipated for the target compound researchgate.net. Such an analysis would provide precise bond lengths, bond angles, and torsion angles. It would confirm the planarity of the triazole and phenyl rings and determine the dihedral angle between them. Furthermore, it would elucidate the intermolecular forces that stabilize the crystal lattice, such as hydrogen bonding (e.g., between the N-H of the triazole and an oxygen of a nitro group or the sulfur atom of an adjacent molecule) and potential π–π stacking interactions between the aromatic rings researchgate.net.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for the purification of the synthesized compound and for assessing its purity. Thin-layer chromatography (TLC) is routinely used to monitor the progress of the synthesis reaction, allowing for a quick check of the consumption of starting materials and the formation of the product. By using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane), the relative polarity of the compound can be determined, and the presence of impurities can be detected.

For purification on a larger scale, column chromatography is the method of choice. The crude product is loaded onto a stationary phase (typically silica gel) and eluted with a suitable solvent system, separating the desired compound from unreacted starting materials and by-products.

High-performance liquid chromatography (HPLC) can be employed for the final purity assessment. A validated reverse-phase HPLC method would provide a quantitative measure of the purity of this compound, and it is a standard technique for quality control in chemical synthesis.

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT studies on 1,2,4-triazole (B32235) derivatives provide valuable information about molecular geometry, electronic distribution, and chemical reactivity. nih.gov For compounds similar to 3-(4-Nitrophenylthio)-1,2,4-triazole, DFT calculations are employed to determine key electronic parameters.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical in defining the electronic properties and reactivity of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between HOMO and LUMO (Egap) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netelifesciences.org DFT calculations for related triazole thiophene (B33073) molecules have shown a HOMO-LUMO gap of approximately 3.1 eV, indicating good electronic stability and photoactivity. researchgate.netelifesciences.org

Molecular Electrostatic Potential (MEP) maps are also generated using DFT to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. In 1,2,4-triazole derivatives, the nitrogen atoms of the triazole ring are typically identified as electron-rich regions (nucleophilic sites), making them potential locations for metal coordination or hydrogen bonding. researchgate.net Conversely, regions with positive electrostatic potential are susceptible to nucleophilic attack. These computational insights are crucial for understanding the molecule's interaction with biological targets. nih.gov

| Global Hardness (η) | Resistance to change in electron distribution | ~ 2.5 eV | researchgate.net |

Note: This data is representative of 1,2,4-triazole derivatives and serves to illustrate the outputs of DFT studies.

Molecular Docking Simulations for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is widely used to understand the structural basis of ligand-receptor interactions and to screen for potential drug candidates. ijper.org For derivatives of 1,2,4-triazole, docking studies have been performed against various biological targets, including enzymes and receptors implicated in different diseases. pensoft.netuobaghdad.edu.iq

In these simulations, the 1,2,4-triazole moiety often plays a key role in forming interactions within the receptor's active site. Due to its nitrogen atoms, the triazole ring can act as a hydrogen bond acceptor or donor. pensoft.net The thioether linkage provides conformational flexibility, allowing the molecule to adopt an optimal geometry for binding. Furthermore, the nitrophenyl group can engage in hydrophobic and π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the binding pocket. pensoft.net

The output of a docking simulation includes a binding affinity score (often in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose. pensoft.net Lower binding energy values suggest a more favorable interaction. pensoft.net Studies on similar 1,2,4-triazole derivatives have identified key interactions with amino acid residues in enzymes such as tyrosinase and NO-synthase. pensoft.net

Molecular Dynamics (MD) Simulations for Conformational Stability and Binding Dynamics

While molecular docking provides a static picture of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the complex and the dynamics of the binding process. researchgate.net For 1,2,4-triazole derivatives, MD simulations are used to validate docking poses and to assess the stability of the ligand within the receptor's binding site. pensoft.net

Key parameters analyzed during MD simulations include the Root Mean Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the complex over the simulation period. A stable RMSD value suggests that the complex has reached equilibrium. researchgate.net The Root Mean Square Fluctuation (RMSF) is analyzed to identify flexible regions of the protein. The radius of gyration (Rg) and solvent accessible surface area (SASA) provide information about the compactness and conformational changes of the protein upon ligand binding. researchgate.net The results of MD simulations on related triazole compounds have shown stable complex formation, confirming favorable binding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. physchemres.org For 1,2,4-triazole derivatives, 2D and 3D-QSAR models have been developed to predict their activity as antifungal or anticancer agents. researchgate.netnih.govresearchgate.net

These models are built using a set of molecules with known activities (the training set) and are then used to predict the activity of new or untested compounds. kashanu.ac.ir The models rely on calculating molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules. These can include steric, electronic, and hydrophobic parameters. nih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease activity. researchgate.netnih.gov For example, a CoMFA map might indicate that a bulky substituent in a particular position is favorable for activity (a sterically favored region), while a negatively charged group in another area is unfavorable (an electrostatically disfavored region). nih.gov Such models provide valuable guidance for the rational design of new, more potent 1,2,4-triazole derivatives. researchgate.net

In Silico ADMET Prediction

Before a compound can be considered a viable drug candidate, its pharmacokinetic properties must be evaluated. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction provides an early assessment of a molecule's drug-likeness. pensoft.net These predictions are often based on established guidelines such as Lipinski's Rule of Five, which helps to evaluate whether a compound has properties that would make it a likely orally active drug in humans. pensoft.net

Table 2: Illustrative In Silico ADMET Profile for this compound

Property Parameter Predicted Value/Comment Significance
Physicochemical Properties Molecular Weight < 500 g/mol Adherence to Lipinski's Rule
LogP < 5 Optimal lipophilicity for absorption
H-bond Donors < 5 Adherence to Lipinski's Rule
H-bond Acceptors < 10 Adherence to Lipinski's Rule
Pharmacokinetics GI Absorption High Good potential for oral bioavailability
BBB Permeant No May not cross the blood-brain barrier

| Drug-Likeness | Lipinski Violations | 0 | Favorable drug-like properties |

Note: This table is illustrative and based on general characteristics of similar small molecules. It represents the type of data generated by ADMET prediction software.

Conformational Analysis and Tautomerism Studies

The this compound scaffold can exist in different tautomeric forms, primarily involving the triazole ring's thio-substituent. ijsr.net Specifically, 3-mercapto-1,2,4-triazoles can undergo thione-thiol tautomerism, where the mobile proton can be attached to a nitrogen atom (the thione form) or the sulfur atom (the thiol form). ijsr.netsci-hub.se

Computational and spectroscopic studies on related compounds have consistently shown that the thione form is the predominant and more stable tautomer in both the solid state and in neutral solutions. ijsr.netsci-hub.se Quantum chemical calculations, often using DFT, can be performed to compare the relative energies of the different tautomers and predict their equilibrium populations. researchgate.netresearchgate.net For a similar compound, 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, HPLC-MS analysis confirmed that the thione form was the major component in a tautomeric mixture, making up over 97% of the composition. jocpr.com

Conformational analysis focuses on the different spatial arrangements of the atoms that can be achieved through rotation around single bonds. For this compound, key rotational bonds include the C-S bond of the thioether linkage and the C-N bond connecting the phenyl ring. Theoretical calculations help identify the most stable conformations by mapping the potential energy surface as a function of dihedral angles. researchgate.net This analysis is vital for understanding how the molecule's shape influences its ability to fit into a receptor's binding site.

Investigation of Biological Activities and Structure Activity Relationships Sar

Antifungal Activity of 1,2,4-Triazole (B32235) Derivatives

The 1,2,4-triazole scaffold is a cornerstone of many clinically important antifungal drugs, such as fluconazole (B54011) and itraconazole. mdpi.comresearchgate.net Derivatives incorporating this heterocyclic system are widely investigated for their potential to combat various fungal pathogens. nih.govresearchgate.net Research has shown that modifications to the triazole ring can lead to compounds with a broad spectrum of antifungal activity. nih.gov

The primary mechanism by which triazole-based agents exert their antifungal effect is through the inhibition of the cytochrome P450-dependent enzyme, lanosterol (B1674476) 14α-demethylase (CYP51). nih.govswan.ac.ukamazonaws.com This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. researchgate.netwikipedia.org By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the conversion of lanosterol to ergosterol. nih.govresearchgate.net This leads to the accumulation of toxic sterol intermediates and compromises the integrity and function of the fungal membrane, ultimately inhibiting fungal growth. nih.govswan.ac.ukresearchgate.net This targeted mechanism contributes to the selective toxicity of azole antifungals against fungi over mammalian cells. researchgate.net

The antifungal potency of 1,2,4-triazole derivatives is highly dependent on their structural features. Structure-Activity Relationship (SAR) studies have elucidated several key factors:

Substituents on the Phenyl Ring: The presence and position of substituents on the phenyl ring attached to the triazole core can significantly modulate activity. Electron-withdrawing groups, such as nitro groups (-NO2) and halogens (e.g., -Cl, -F), have been shown to enhance antifungal efficacy. nih.govresearchgate.net For instance, derivatives with -NO2 and -CF3 groups have demonstrated more effective antifungal activity. nih.gov

Side Chains: The nature of the side chain attached to the triazole nucleus plays a critical role. For example, the introduction of a piperazine (B1678402) ring to the azole structure can lead to better antifungal activity and reduced toxicity. researchgate.net

A study on novel 1,2,4-triazole derivatives containing a 1,2,3-benzotriazin-4-one moiety highlighted that compounds with substituents at the 7-position of the benzotriazinone ring exhibited more potent and broader-spectrum antifungal activities. amazonaws.com Specifically, a compound designated 6m showed remarkable activity against Aspergillus fumigatus (MIC = 0.25 μg/mL). amazonaws.com

Compound/Derivative ClassFungal StrainActivity (MIC in µg/mL)Reference
1,2,3-Benzotriazine-4-one TriazolesCandida albicans0.0156 - 2.0 nih.govresearchgate.net
1,2,3-Benzotriazine-4-one TriazolesCryptococcus neoformans0.0156 - 2.0 nih.govresearchgate.net
Compound 6m Aspergillus fumigatus0.25 amazonaws.com
Clinafloxacin-Triazole HybridsFungal Strains0.25 - 2 nih.gov

Antibacterial and Antimicrobial Potential

Beyond their antifungal properties, 1,2,4-triazole derivatives have emerged as promising candidates for the development of new antibacterial agents, particularly in the face of growing antibiotic resistance. researchgate.netnih.gov The hybridization of the 1,2,4-triazole moiety with other antibacterial pharmacophores is a strategy employed to develop novel drugs capable of overcoming resistance. nih.govsci-hub.se

Many 1,2,4-triazole derivatives exhibit a broad spectrum of antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. nih.gov For example, certain hybrids of 1,2,4-triazole with fluoroquinolones, such as clinafloxacin, have shown high inhibitory efficacy against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov One study found that N-allyl derivatives displayed broad-spectrum activity against S. aureus, K. pneumoniae, and P. aeruginosa. nih.gov Similarly, Schiff bases of 1,2,4-triazole have demonstrated activity against both Gram-positive and Gram-negative bacteria. nih.gov

The antibacterial effectiveness of 1,2,4-triazole derivatives is dictated by specific structural elements. Key SAR findings include:

Substitution at C-5: The substituent at the 5-position of the triazole ring is crucial. A 4-methoxyphenyl (B3050149) group at this position was found to be preferable to a 4-methyl group for antibacterial activity. nih.gov

Substitution at N-4: The group at the 4-position of the triazole ring also influences activity. Compounds with a benzyl (B1604629) group at this position showed stronger inhibition of Gram-positive bacteria compared to those with a 4-phenyl group. nih.gov

Hybridization: Combining the 1,2,4-triazole core with other active moieties often enhances potency. For example, ciprofloxacin-1,2,4-triazole-3-thione hybrids were more potent against MRSA than vancomycin (B549263) and ciprofloxacin (B1669076) alone. nih.gov The presence of a 2,4-difluoro substitution on a phenyl ring in clinafloxacin-triazole hybrids resulted in the most potent antimicrobial efficacy. nih.gov

Specific Substituents: The presence of chloro and bromo groups at the C-5 position of an isatin (B1672199) moiety in certain triazole derivatives led to broad-spectrum antibacterial activity. nih.gov A 4-nitro substituent on a phenyl ring resulted in pronounced activity against P. aeruginosa. nih.gov

Derivative ClassBacterial Strain(s)Activity (MIC in µg/mL)Reference
Phenylpiperazine-Triazole-Fluoroquinolone HybridsE. coli, S. aureus, P. aeruginosa, etc.0.12 - 1.95 nih.gov
Ofloxacin AnaloguesGram-positive & Gram-negative bacteria0.25 - 1 nih.gov
Clinafloxacin-Triazole HybridsGram-positive & Gram-negative bacteria0.25 - 32 nih.gov
Nalidixic Acid-based Azomethine DerivativesP. aeruginosa16 nih.gov
Clinafloxacin-Triazole Hybrid 28g (2,4-difluoro)MRSA0.25 - 1 nih.gov

Anticancer and Antiproliferative Research

The 1,2,4-triazole scaffold is present in several FDA-approved anticancer drugs, including letrozole (B1683767) and anastrozole, underscoring its importance in oncology drug development. zsmu.edu.uaresearchgate.net Consequently, numerous derivatives are being synthesized and evaluated for their potential to inhibit cancer cell growth. zsmu.edu.uanih.gov

Research has shown that 1,2,4-triazole derivatives can exert antiproliferative effects against a variety of cancer cell lines, including those from breast, lung, colon, and leukemia cancers. researchgate.netddtjournal.commdpi.com For instance, a series of new 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole derivatives were evaluated for their antiproliferative activity against several human cancer cell lines, with some compounds showing significant inhibitory activity against the K562 human erythromyeloblastoid leukemia cell line. ddtjournal.com Another study on novel betulin-1,2,4-triazole derivatives found dose-dependent cytotoxicity against melanoma (A375), breast cancer (MCF-7), and colorectal cancer (HT-29) cell lines. mdpi.com One derivative, Bet-TZ1, showed the highest cytotoxicity against the A375 cell line with an IC50 of 22.41 µM after 48 hours. mdpi.com

Mechanistic studies suggest that these compounds can act through various pathways, including the inhibition of enzymes like EGFR, BRAF, and tubulin. nih.gov The structural diversity of 1,2,4-triazole derivatives allows for the fine-tuning of their biological activity to target specific cancer-related pathways. zsmu.edu.ua

Compound/Derivative ClassCell LineActivity (IC50 in µM)Reference
Betulin-Triazole Derivative (Bet-TZ1)A375 (Melanoma)22.41 mdpi.com
Betulin-Triazole Derivative (Bet-TZ1)MCF-7 (Breast Cancer)33.52 mdpi.com
Betulin-Triazole Derivative (Bet-TZ1)HT-29 (Colorectal Cancer)46.92 mdpi.com
Indolyl 1,2,4-Triazole (Vg)MCF-7 (Breast Cancer)0.891 nih.gov
Indolyl 1,2,4-Triazole (Vf)MDA-MB-231 (Breast Cancer)1.914 nih.gov

In Vitro Cytotoxicity Studies

Derivatives of the 1,2,4-triazole scaffold have been evaluated for their cytotoxic potential against various cancer cell lines. While specific data for 3-(4-Nitrophenylthio)-1,2,4-triazole is limited, studies on analogous structures provide insight into the potential of this chemical class. For instance, novel 1,2,4-triazol-3-ylthio)-N-phenyl acetamide (B32628) derivatives were assessed for their cytotoxicity against A375 human melanoma cells using an MTT assay. The most potent compounds from this series (specifically, compounds 9d, 9i, 9j, and 9k ) were found to be non-toxic at concentrations ranging from 1 to 25 µM. tccollege.org

In another study, bis-1,2,4-triazole derivatives were evaluated for in-vitro cytotoxicity against human acute lymphoblastic leukemia (MOLT-4) and lung cancer cells (A549), indicating that this structural class is a subject of anticancer research. researchgate.net Furthermore, research into other heterocyclic compounds, such as 1,3,4-thiadiazole (B1197879) derivatives, has shown that they can exhibit selective cytotoxicity against cancer cells like HT-29 (colon) and MDA-MB-23 (breast) while being less harmful to normal human cell lines. nih.gov This suggests that the broader class of sulfur-containing azole heterocycles warrants investigation for antiproliferative activities.

The structure-activity relationship (SAR) assessments have indicated that the nature and position of substituents on the phenyl rings attached to the triazole core are critical for cytotoxic efficacy. tccollege.org

Molecular Targets and Inhibition Mechanisms

The biological activities of 1,2,4-triazole derivatives are mediated through their interaction with various molecular targets. A primary mechanism for the well-documented antifungal activity of many triazoles is the inhibition of the cytochrome P450-dependent enzyme, lanosterol 14α-demethylase (CYP51). nih.gov This enzyme is vital for the biosynthesis of ergosterol, a key component of fungal cell membranes. nih.gov

For anti-inflammatory effects, cyclooxygenase (COX-1 and COX-2) enzymes are major targets. Certain 1,2,4-triazole derivatives have demonstrated potent and selective inhibition of COX-2, which is a desirable trait for anti-inflammatory agents as it reduces the gastrointestinal side effects associated with non-selective NSAIDs. mdpi.commdpi.com Some derivatives also exhibit inhibitory activity against 5-lipoxygenase (5-LOX), another enzyme involved in the inflammatory cascade. mdpi.com

In the context of antimicrobial action, dihydrofolate reductase (DHFR) has been identified as a target. Potent inhibition of this enzyme disrupts the folic acid synthesis pathway, which is essential for microbial growth. mdpi.com The ability of the triazole scaffold to interact with these diverse enzymes underscores its versatility as a pharmacophore. nih.gov

Antiviral Investigations

The 1,2,4-triazole nucleus is a core component of several compounds investigated for antiviral activity against a wide range of viruses, including influenza, hepatitis B and C (HCV), and human immunodeficiency virus (HIV). nih.govnih.govresearchgate.net The broad-spectrum antiviral drug Ribavirin, which contains a 1,2,4-triazole carboxamide moiety, is a prominent example. nih.gov

Research has shown that modifications to the 1,2,4-triazole scaffold can significantly influence antiviral potency. Studies on 1,2,4-triazole-3-thiones revealed that the stereochemistry and the nature of substituents are critical for activity. Specifically, enantiomers of the R-configuration bearing electron-withdrawing substituents were identified as potential candidates for developing drugs against influenza A (H1N1) viruses, whereas the corresponding S-enantiomers were inactive. nih.gov This highlights the importance of the nitro group in the title compound, this compound, as a potentially activity-enhancing feature.

Furthermore, various triazole derivatives have been found to be effective against several viral strains by targeting a wide array of molecular proteins essential for viral replication and propagation. researchgate.net

Other Pharmacological Research Areas

Enzyme Inhibition Studies (e.g., Tyrosinase)

Derivatives of 1,2,4-triazole have emerged as a highly potent class of tyrosinase inhibitors. Tyrosinase is a key copper-containing enzyme in melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and food industries to prevent hyperpigmentation and enzymatic browning. nih.gov

Several studies have synthesized and evaluated 1,2,4-triazole-3-thiol derivatives, demonstrating their superior inhibitory activity compared to the standard inhibitor, kojic acid. tccollege.orgunimi.it In one notable study, a series of (1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivatives was synthesized. The most active compound, 9k , exhibited an exceptionally low IC₅₀ value of 0.0048 µM, making it approximately 3500 times more potent than kojic acid (IC₅₀ = 16.832 µM). tccollege.org Kinetic studies revealed that these compounds act as competitive inhibitors, binding to the enzyme's active site. tccollege.org

The structure-activity relationship for these inhibitors indicates that aromatic substituents at the 4-position of the triazole ring and halogen substitutions at the para-position of the N-phenyl acetamide moiety enhance inhibitory activity. tccollege.org

In Vitro Tyrosinase Inhibitory Activity of Selected 1,2,4-Triazole Derivatives
CompoundDescriptionIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Compound 9k(1,2,4-triazol-3-ylthio)-N-phenyl acetamide derivative0.0048 ± 0.0016Kojic Acid16.832 ± 1.160
Compound 28a1,2,4-triazole based compound0.098Kojic Acid16.83
Thio-1,2,4-triazole derivativeGeneric thio-1,2,4-triazole0.9 ± 0.1Kojic Acid64.1 ± 7.8
Compound CThio-1,2,4-triazole derivative4.52 ± 0.09Kojic Acid30.34 ± 0.75

Antitrypanosomatid Activity

Compounds based on the nitrotriazole structure have shown significant promise as agents against trypanosomatid parasites, the causative agents of diseases like Chagas disease (Trypanosoma cruzi) and leishmaniasis. researchgate.netnih.gov Research has demonstrated that 3-nitro-1H-1,2,4-triazole-based compounds exhibit potent and selective activity against T. cruzi amastigotes. researchgate.net Their mechanism is believed to involve activation by a type I nitroreductase specific to these parasites. researchgate.net

A related series based on a 4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold also showed superior in vitro activity against T. cruzi trypomastigotes compared to the standard drug benznidazole. researchgate.net A lead compound from this series displayed an IC₅₀ of 7 µM against the parasite with a high selectivity index (SI = 114). researchgate.net Further modifications led to compounds with even greater potency against intracellular amastigotes, with IC₅₀ values as low as 0.10 µM and selectivity indices exceeding 400. researchgate.net

In Vitro Antitrypanosomatid Activity of Nitrophenyl-Triazole Derivatives against T. cruzi
Compound/Analog SeriesTarget StageIC₅₀ (µM)Reference CompoundIC₅₀ (µM)
Hit 1 (4-(4-nitrophenyl)-1H-1,2,3-triazole scaffold)Trypomastigotes7Benznidazole34
Compound 16Intracellular Amastigotes (LLC-MK2 cells)0.16 ± 0.02BenznidazoleN/A
Compound 19 (deprotected derivative of 16)Intracellular Amastigotes (LLC-MK2 cells)0.10 ± 0.04BenznidazoleN/A
Compound 1dTrypomastigotes0.21Benznidazole22.79

Anti-inflammatory and Analgesic Properties

The 1,2,4-triazole scaffold is a key component in the development of novel anti-inflammatory and analgesic agents. researchgate.netjmpas.comnih.gov A study focusing on a series of 1,2,4-triazole derivatives identified 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one as a particularly effective compound. researchgate.netjmpas.com In animal models, this compound significantly reduced the number of abdominal cramps in the acetic acid-induced writhing test, a model for peripheral analgesia. researchgate.netjmpas.com It also increased the response time in the hot plate method, indicating central analgesic activity. researchgate.netjmpas.com

In anti-inflammatory assays, the same compound decreased edema induced by carrageenan and formalin and reduced the volume of exudates in the air pouch model. researchgate.netjmpas.com These findings suggest that the presence of the 4-nitrophenyl group contributes significantly to both the analgesic and anti-inflammatory properties of the 1,2,4-triazole core. researchgate.netjmpas.com Other studies have shown that different 1,2,4-triazole derivatives can produce significant inhibition of edema, in some cases exceeding the effect of the standard drug ibuprofen. nih.gov

Anti-inflammatory and Analgesic Effects of 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)–one
Test ModelActivity TypeObserved Effect
Acetic Acid-Induced WrithingAnalgesic (Peripheral)Reduced number of abdominal cramps
Hot Plate MethodAnalgesic (Central)Increased time of response
Carrageenan-Induced Paw EdemaAnti-inflammatoryDecreased edema
Formalin-Induced EdemaAnti-inflammatoryDecreased edema
Air Pouch ModelAnti-inflammatoryDecreased volume of exudates

Antioxidant Capacity

The 1,2,4-triazole nucleus is a core component in a variety of synthetic compounds investigated for their antioxidant properties. researchgate.netnih.gov These heterocyclic compounds have demonstrated the ability to scavenge free radicals, which are unstable species that can cause oxidative stress and cellular damage. nih.govnih.gov The antioxidant potential of 1,2,4-triazole derivatives is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging tests. nih.gov

Derivatives featuring a thiol group at the C-3 position, which exist in a thione-thiol tautomeric equilibrium, are of particular interest. researchgate.net The thione/thiol group is often considered a key structural feature for antioxidant activity. scispace.com For instance, studies on 1,2,4-triazole-3-thiones have shown that these compounds can exhibit good inhibitory effects on free radicals. isres.org In one study, a series of 1,2,4-triazole-3-thiones demonstrated notable DPPH radical scavenging activity, with some derivatives showing higher potency than the standard antioxidant butylated hydroxytoluene (BHT). ni.ac.rs For example, a derivative featuring a 3,4-dihydroxy- and 4-hydroxy-3-methoxy-phenyl moiety (Compound 4h ) showed an IC50 value of 12.66 µM, which was superior to the reference compounds ascorbic acid (38.78 µM) and NDGA (20.83 µM). ni.ac.rs

Conversely, the substitution of the hydrogen on the sulfur atom (S-alkylation or S-arylation), as seen in this compound, can significantly impact this activity. Research comparing 1,2,4-triazole-3-thiones with their S-alkylated counterparts revealed that the S-alkylated derivatives had a weaker radical scavenging effect at the same concentration, suggesting the free thione/thiol group may be crucial for potent antioxidant capacity. isres.org However, other studies on S-substituted derivatives have reported moderate activity. For example, a series of S-substituted bis(1,2,4-triazole) derivatives showed moderate DPPH scavenging activity, with IC50 values ranging from 10 µM to 40 µM. isres.org

The antioxidant capacity is not solely dependent on the thiol group; other substituents on the triazole and associated rings also play a significant role. nih.gov Compounds featuring phenolic hydroxyl groups are well-known antioxidants, and incorporating this moiety into a 1,2,4-triazole structure can yield synergistic effects. scispace.comni.ac.rs For instance, the compound 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol (Compound G ) was identified as a highly active antioxidant in multiple assays, including DPPH (IC50 = 7.12 µg/mL) and ABTS (IC50 = 4.59 µg/mL). scispace.com

Compound/Derivative ClassAssayIC50 ValueReference CompoundIC50 of ReferenceSource
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)DPPH1.3 x 10⁻³ M-- nih.gov
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)DPPH2.2 x 10⁻³ M-- nih.gov
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT)ABTS4.7 x 10⁻⁵ M-- nih.gov
4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP)ABTS5.5 x 10⁻⁵ M-- nih.gov
1,2,4-Triazole-3-thione with 3,4-dihydroxyphenyl moiety (4f)DPPH14.63 µMAscorbic Acid38.78 µM ni.ac.rs
1,2,4-Triazole-3-thione with 4-hydroxy-3-methoxyphenyl moiety (4h)DPPH12.66 µMAscorbic Acid38.78 µM ni.ac.rs
2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol (G)DPPH7.12 µg/mLBHA- scispace.com
2-(5-Mercapto-4H-1,2,4-triazol-3-yl)phenol (G)ABTS4.59 µg/mL-- scispace.com
4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) (11b)DPPH10 ± 0.7 µMBHT19.8 ± 0.5 µM isres.org

Impact of Substituents on Biological Profiles (General SAR)

The structure-activity relationship (SAR) for the antioxidant profile of 1,2,4-triazole derivatives is complex, with the biological activity being highly dependent on the nature and position of various substituents on the heterocyclic ring and its appended moieties.

A primary determinant of antioxidant activity is the substituent at the C-3 position. The presence of a free mercapto/thione group (-SH) is often associated with significant radical scavenging ability. scispace.comisres.org Studies comparing 1,2,4-triazole-3-thiones with their S-alkylated analogs have indicated that the thione form generally possesses superior activity, suggesting that the labile hydrogen of the thiol group may participate directly in the radical neutralizing process. isres.org The conversion of the thiol to a thioether, as in this compound, may therefore lead to a reduction in antioxidant capacity compared to its thiol precursor.

Substituents on aryl rings attached to the triazole skeleton also exert a profound influence. The presence of electron-donating groups, particularly hydroxyl (-OH) groups on a phenyl ring, is known to enhance antioxidant activity. ni.ac.rs This is attributed to their ability to donate a hydrogen atom to a radical, forming a stable phenoxyl radical. ni.ac.rs For example, derivatives with catechol (3,4-dihydroxy) or guaiacol (B22219) (4-hydroxy-3-methoxy) moieties attached to the triazole ring have demonstrated potent radical scavenging capabilities, often exceeding those of standard antioxidants. ni.ac.rs In contrast, the presence of an electron-withdrawing group, such as the nitro (-NO2) group in the 4-nitrophenylthio moiety, would not be expected to contribute favorably to antioxidant activity through a hydrogen atom transfer mechanism.

The nature of the substituent at the N-4 position of the 1,2,4-triazole ring is another critical factor. The introduction of a free amino group (-NH2) or a phenyl ring at this position has been shown to result in significant antioxidant activity. zsmu.edu.ua Conversely, the presence of small alkyl groups like methyl or ethyl at the N-4 position often has a negative impact on activity. zsmu.edu.ua Furthermore, increasing the length of an alkyl chain substituent can also lead to a decrease in biological activity. nih.gov

A free thione/thiol group at the C-3 position. isres.org

The presence of electron-donating groups, especially hydroxyl groups, on any attached aryl rings. ni.ac.rsnih.gov

Specific substituents at the N-4 position, such as amino or aryl groups, which can enhance activity. zsmu.edu.ua

Therefore, while the 1,2,4-triazole core provides a versatile scaffold, its antioxidant profile is finely tuned by the electronic and steric properties of its various substituents.

Advanced Applications in Chemical Science and Technology

Applications in Agrochemical Development (Fungicides, Insecticides, Herbicides)

The 1,2,4-triazole (B32235) nucleus is a cornerstone in the development of modern agrochemicals due to its potent and broad-spectrum biological activities. nih.gov Many commercially successful agrochemicals are built around this heterocyclic core.

Fungicides: Triazole-based compounds are among the most important classes of agricultural fungicides. nih.gov They primarily act as sterol demethylation inhibitors (DMIs), disrupting the biosynthesis of ergosterol, a critical component of fungal cell membranes. This disruption leads to the cessation of fungal growth and eventual cell death. Commercially significant triazole fungicides include Mefentrifluconazole, which is noted for its broad-spectrum activity against a wide range of plant pathogens. While direct fungicidal data for 3-(4-nitrophenylthio)-1,2,4-triazole is scarce, the general efficacy of the triazole scaffold suggests that its derivatives are promising candidates for novel antifungal agents.

Insecticides and Herbicides: Beyond fungal control, the 1,2,4-triazole structure is also integral to the design of insecticides and herbicides. The biological effect of these compounds is highly dependent on the nature and position of the substituents on the triazole ring. For instance, the herbicide Amitrole (3-amino-1,2,4-triazole) is a non-selective, post-emergence herbicide used for the control of annual grasses and broadleaf weeds. The diverse biological activities reported for various substituted triazoles underscore the potential of compounds like this compound in the discovery of new agrochemical agents. nih.gov

Role in Materials Science (e.g., Polymers, Corrosion Inhibitors, Ionic Liquids)

The unique chemical properties of 1,2,4-triazole derivatives, particularly those containing sulfur atoms, make them valuable in the field of materials science.

Corrosion Inhibitors: Compounds featuring both a triazole ring and a sulfur atom (in a thiol or thioether form) have been extensively studied as effective corrosion inhibitors for various metals and alloys, including mild steel, in acidic environments. The inhibitory action stems from the ability of the molecule to adsorb onto the metal surface. The nitrogen and sulfur atoms in the molecule act as active centers for adsorption, donating lone-pair electrons to the vacant d-orbitals of the metal atoms. This process forms a protective film that isolates the metal from the corrosive medium. The presence of an aromatic ring, such as the nitrophenyl group, can further enhance the adsorption and protective efficiency through π-electron interactions. Studies on related 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol have demonstrated high inhibition efficiencies for low-carbon steel in hydrochloric acid.

Table 1: Corrosion Inhibition Efficiency of a Related Triazole Derivative

Inhibitor Concentration (ppm) Inhibition Efficiency (%)
50 52.27
100 69.12
200 81.55
300 89.00

Data for 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole-3-thiol on low-carbon steel in 0.5 M HCl at 298 K.

Polymers and Ionic Liquids: The 1,2,4-triazole moiety has been incorporated into polymer backbones to create materials with specific functionalities. For example, polymers of 4-azo-3,5-substituted-1,2,4-triazole have been synthesized and shown to have applications in anticorrosion coatings. Furthermore, the triazole ring can be quaternized to form triazolium cations, which are key components of certain ionic liquids (ILs). These triazolium-based ILs are explored for various applications, including as energetic materials and in thermal-responsive polymers (poly(ionic liquid)s or PILs). The properties of these materials can be tuned by modifying the substituents on the triazolium ring and the choice of the counter-anion.

Catalytic Applications and Ligand Design

The structural features of this compound make it an excellent candidate for ligand design in catalysis. The triazole ring contains multiple nitrogen atoms, and the thioether linkage provides a soft sulfur donor atom, both of which can coordinate to metal centers.

The design of ligands is crucial for the development of catalysts with high activity, selectivity, and stability. The 1,2,4-triazole ring, with its N1, N2, and N4 atoms, can act as a versatile building block for constructing polydentate ligands. Depending on the substitution pattern, it can function as a monodentate, bidentate, or bridging ligand. The thioether group in the 3-position introduces a sulfur donor site, creating a potential bidentate N,S-chelate framework. Such ligands are valuable in coordination chemistry and can be used to stabilize various oxidation states of transition metals in catalytic cycles. For example, Schiff bases derived from 4-amino-3-aryl-1,2,4-triazole-5-thiones are used to synthesize metal complexes with potential applications in catalysis and biological systems. uobabylon.edu.iq

Coordination Chemistry of Thio-Triazole Ligands

The coordination chemistry of ligands containing the 1,2,4-triazole-3-thione/thiol moiety is a rich and well-developed area of research. These molecules exist in thione-thiol tautomeric forms, and both forms, as well as their S-substituted derivatives like this compound, are excellent ligands for a wide range of metal ions.

These thio-triazole ligands can coordinate to metal ions in several ways:

Monodentate Coordination: Coordination can occur through either a ring nitrogen atom (typically N4) or the exocyclic sulfur atom.

Bidentate Chelation: The ligand can form a chelate ring by coordinating through a nitrogen atom (N2 or N4) and the sulfur atom. This is a common coordination mode for 1,2,4-triazole-3-thione derivatives.

Bridging Coordination: The triazole ring is well-known for its ability to bridge two or more metal centers, often using the N1 and N2 atoms. This can lead to the formation of polynuclear complexes, coordination polymers, and metal-organic frameworks (MOFs) with interesting magnetic or structural properties. mdpi.com

Metal complexes of substituted thio-triazoles have been synthesized with various transition metals, including Zn(II), Cd(II), and Hg(II). uobabylon.edu.iq Spectroscopic studies confirm that coordination often involves both the sulfur atom of the thiol/thioether group and one of the nitrogen atoms of the triazole ring. iosrjournals.org The resulting metal complexes exhibit diverse geometries and can possess enhanced biological activity compared to the free ligands, making them of interest in the development of new therapeutic agents. uobabylon.edu.iqginekologiaipoloznictwo.com

Future Research Directions and Unexplored Potential of 3 4 Nitrophenylthio 1,2,4 Triazole

Rational Design and Synthesis of Next-Generation Analogues

The future development of 3-(4-Nitrophenylthio)-1,2,4-triazole as a therapeutic lead hinges on the rational design and synthesis of next-generation analogues to optimize potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how specific structural modifications influence biological activity. nih.govresearchgate.net Future research should systematically explore modifications at three key positions: the 1,2,4-triazole (B32235) core, the phenyl ring, and the thioether linker.

Key strategies for analogue design include:

Modification of the Phenyl Ring: The 4-nitro group is a strong electron-withdrawing group and a potential site for metabolic reduction. nih.gov Replacing it with other substituents (e.g., halogens, alkyl, alkoxy, or cyano groups) could modulate the electronic properties and metabolic stability of the molecule. Investigating a range of electron-donating and electron-withdrawing groups will be crucial to establishing a comprehensive SAR.

Alterations to the Thioether Linker: The sulfur atom and the length of the linker can be modified. For instance, oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter polarity and hydrogen bonding capacity. Replacing the sulfur with oxygen (ether) or nitrogen (amine) would create entirely new chemical series with distinct physicochemical properties.

Substitution on the 1,2,4-Triazole Ring: The N-H protons on the triazole ring can be substituted with various alkyl or aryl groups. Such modifications can influence solubility, membrane permeability, and interactions with biological targets. mdpi.com These nitrogen atoms are also key to the molecule's ability to form hydrogen bonds and coordinate with metal ions in enzymes, making them critical for receptor binding. pensoft.net

Table 1: Proposed Analogues of this compound for Future Synthesis and Evaluation
Modification SiteProposed Substituent/ChangeRationale for Modification
Phenyl Ring (Position 4)-Cl, -F, -BrModulate lipophilicity and electronic properties; improve metabolic stability.
Phenyl Ring (Position 4)-OCH₃, -CH₃Introduce electron-donating groups to alter target interactions.
Phenyl Ring (Position 4)-CN, -CF₃Introduce alternative strong electron-withdrawing groups.
Thioether Linker-SO- (Sulfoxide), -SO₂- (Sulfone)Increase polarity and hydrogen bonding potential.
Thioether Linker-O- (Ether), -NH- (Amine)Fundamentally alter chemical properties and explore new interaction modes.
1,2,4-Triazole Ring (N1, N2, or N4)Small alkyl chains (e.g., -CH₃, -C₂H₅)Improve pharmacokinetic properties such as cell permeability.

Advanced Mechanistic Studies at the Molecular Level

A critical area for future research is the elucidation of the molecular mechanism of action for this compound and its active analogues. Understanding how these compounds exert their biological effects at a molecular level is essential for optimizing their design and identifying potential liabilities.

Future mechanistic investigations should focus on:

Target Identification and Validation: The primary molecular target(s) must be identified. Given the broad activities of triazoles, potential targets could include enzymes like tubulin, cytochrome P450-dependent enzymes, or specific kinases and proteases. nih.govnih.gov Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pull down binding partners and validate their role in the compound's activity.

Biochemical and Biophysical Characterization: Once a target is identified, detailed studies are needed to characterize the binding interaction. This includes determining binding affinity (Kᵢ, Kₔ), kinetics (kₒₙ, kₒff), and the specific binding site. X-ray crystallography or cryo-electron microscopy could provide high-resolution structural information of the compound bound to its target, revealing the precise molecular interactions that drive its activity. mdpi.com

Metabolic Pathway Analysis: In vivo studies are necessary to understand the metabolic fate of the parent compound. As seen with similar nitroaromatic triazoles, the nitro group is susceptible to reduction, which can lead to the formation of amine and acetylated metabolites. nih.gov Identifying these metabolites is crucial, as they may have their own biological activity or contribute to toxicity.

Exploration of Novel Biological Targets and Therapeutic Areas

The 1,2,4-triazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide array of biological targets. researchgate.net This versatility suggests that this compound and its derivatives may possess therapeutic potential beyond a single disease area. A comprehensive exploration of novel biological targets is a crucial direction for future research.

Future screening efforts should encompass:

Anticancer Activity: Triazole derivatives have shown promise as anticancer agents through mechanisms such as tubulin polymerization inhibition and aromatase inhibition. nih.govnih.gov New analogues should be screened against a diverse panel of human cancer cell lines, including those representing breast, lung, colon, and hematological malignancies.

Antimicrobial Potential: The triazole core is famous for its presence in leading antifungal drugs like fluconazole (B54011). nih.gov Future research should evaluate the compound and its analogues against a broad spectrum of pathogenic fungi and bacteria, including drug-resistant strains. researchgate.net

Anti-inflammatory and Neurological Activity: Certain 1,2,4-triazoles exhibit anti-inflammatory, anticonvulsant, and antidepressant activities. researchgate.netmdpi.com Screening in relevant in vitro and in vivo models for these conditions could uncover unexpected therapeutic applications. For instance, testing for inhibition of cyclooxygenase (COX) enzymes could reveal anti-inflammatory potential. mdpi.com

Antiparasitic Activity: Recent studies have highlighted the potential of nitrotriazoles as agents against parasitic diseases like Chagas disease, caused by Trypanosoma cruzi. researchgate.net This is a particularly promising avenue given the nitro group present in the parent compound.

Integration of Computational and Experimental Approaches for Drug Discovery Pipelines

The future of drug discovery lies in the seamless integration of computational and experimental methods. This multidisciplinary approach can accelerate the identification of promising lead compounds while reducing the time and cost associated with traditional trial-and-error methods.

A proposed integrated pipeline for the development of this compound analogues would involve:

In Silico Screening and Design: Utilize molecular docking to predict how designed analogues (from section 7.1) bind to the active sites of known biological targets (from section 7.4). globalresearchonline.netpensoft.net

ADME/Tox Prediction: Employ computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as potential toxicity, of new designs. This allows for the early deselection of compounds with unfavorable profiles. nih.gov

Guided Synthesis: Prioritize the synthesis (using methods from section 7.3) of compounds that show the most promise in computational models.

Experimental Validation: Subject the synthesized compounds to in vitro biological assays to validate the computational predictions.

Iterative Refinement: Feed the experimental data back into the computational models to improve their predictive accuracy. This creates a powerful, iterative cycle of design, synthesis, testing, and refinement that can rapidly advance the most promising candidates. mdpi.com

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of the this compound scaffold, paving the way for the development of novel and effective medicines.

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